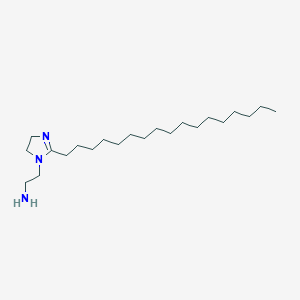

1H-Imidazole-1-ethanamine, 2-heptadecyl-4,5-dihydro-

Description

Adsorption Isotherms and Surface Interaction Dynamics

The adsorption behavior of 1H-Imidazole-1-ethanamine, 2-heptadecyl-4,5-dihydro- on metal surfaces follows the Langmuir adsorption isotherm, which describes monolayer adsorption on homogeneous surfaces. The Langmuir isotherm model provides a linear relationship between the surface coverage (θ) and inhibitor concentration (Cᵢₙₕ), expressed as:

C₁ₙₕ/θ = 1/Kₐₚₛ + C₁ₙₕ

Where Kₐₚₛ is the adsorption equilibrium constant.

The standard free energy of adsorption (ΔG°ₐₚₛ) for imidazoline inhibitors typically ranges from -31.6 to -32.62 kJ/mol. These values indicate a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption) mechanisms. Values more negative than -40 kJ/mol suggest predominant chemisorption, while values less negative than -20 kJ/mol indicate physisorption. The intermediate values observed for this compound suggest a mixed adsorption mechanism, with both electrostatic interactions and chemical bonding contributing to the overall adsorption process.

Temperature significantly affects the adsorption dynamics of 1H-Imidazole-1-ethanamine, 2-heptadecyl-4,5-dihydro-. Unlike many other inhibitors, higher temperatures often facilitate the adsorption of imidazoline derivatives on metal surfaces, making them particularly suitable for high-temperature applications. This temperature-dependency can be attributed to the increased kinetic energy of molecules at elevated temperatures, which enhances their ability to overcome the activation energy barrier for adsorption.

The adsorption process is also influenced by the protonation state of the inhibitor. In acidic environments (pH~4), imidazoline compounds become fully protonated, which increases their solubility and enhances molecular adsorption of the positively charged imidazoline on the negatively charged metal surface.

Table 1: Adsorption parameters of 1H-Imidazole-1-ethanamine, 2-heptadecyl-4,5-dihydro- on carbon steel

Electrochemical Impedance Spectroscopy (EIS) Analysis of Protective Layer Formation

Electrochemical Impedance Spectroscopy (EIS) has been extensively employed to investigate the protective film formation mechanisms of 1H-Imidazole-1-ethanamine, 2-heptadecyl-4,5-dihydro- on metal surfaces. EIS provides valuable insights into the electrochemical behavior of the inhibitor-metal interface and the characteristics of the protective layer formed.

Studies utilizing EIS have revealed that the addition of imidazoline inhibitors significantly increases the charge transfer resistance (Rₜₕ) while decreasing the double-layer capacitance (Cₚₗ) at the metal/solution interface. These changes indicate the formation of a protective film on the metal surface that acts as a barrier to mass and charge transfer.

The highest Rₜₕ values have been observed at an inhibitor concentration of 300 ppm, corresponding to the greatest corrosion inhibition performance. At this concentration, Rₜₕ values of approximately 336.5 Ω·cm² have been reported, representing a substantial increase compared to uninhibited systems. This suggests that at optimal concentrations, 1H-Imidazole-1-ethanamine, 2-heptadecyl-4,5-dihydro- molecules quickly form an effective protective layer on metal surfaces, often becoming effective much faster than other reported inhibitors.

The EIS data for inhibited systems are typically modeled using equivalent circuits that include constant phase elements (CPE) instead of pure capacitors to account for the inhomogeneity of the metal surface. The impedance of a CPE is given by:

Z₃₣ₑ = 1/[Q(jω)ⁿ]

Where Q is the CPE constant, n is the CPE exponent, j = (−1)½ is an imaginary number, and ω is the angular frequency in rad s⁻¹.

The decrease in the Cₚₗ values with increasing inhibitor concentration is attributed to the formation of a dielectric layer by the adsorbed inhibitor molecules or to the depletion of double-layer capacitance at the metal surface/solution interface as organic molecules replace pre-adsorbed water molecules.

Table 2: EIS parameters for carbon steel in CO₂-saturated brine with and without 1H-Imidazole-1-ethanamine, 2-heptadecyl-4,5-dihydro-

Potentiodynamic polarization studies have further revealed that 1H-Imidazole-1-ethanamine, 2-heptadecyl-4,5-dihydro- functions primarily as a cathodic inhibitor, affecting the cathodic half-reaction (hydrogen evolution) to a greater extent than the anodic half-reaction (metal dissolution). This is evidenced by the more pronounced shift in the cathodic Tafel slopes compared to the anodic Tafel slopes in the presence of the inhibitor.

Competitive Inhibition with Purine Derivatives in Microbial Environments

While 1H-Imidazole-1-ethanamine, 2-heptadecyl-4,5-dihydro- is an effective corrosion inhibitor, its performance can be influenced by the presence of other organic compounds, including purines, which may compete for adsorption sites on metal surfaces. This competitive inhibition is particularly relevant in microbial environments, where purines may be present as metabolic products.

Purines, including adenine (AD), guanine (GU), and hypoxanthine (HYP), have been investigated as potential corrosion inhibitors for metals in acidic environments. These compounds share certain structural similarities with imidazoline derivatives, particularly the presence of heterocyclic nitrogen atoms that can interact with metal surfaces.

Studies comparing the inhibition efficiencies of purines and imidazoline derivatives have shown that both classes of compounds function by adsorption on the metal/electrolyte interface. However, their mechanisms of adsorption and relative inhibition efficiencies differ significantly based on their molecular structures.

The adsorption of purines on metal surfaces, like imidazolines, has been found to be exothermic and spontaneous, following the Langmuir adsorption isotherm. However, the standard free energy of adsorption (ΔG°ₐₚₛ) values for purines are typically less negative than those for imidazolines, indicating weaker adsorption.

In competitive environments, the relative adsorption strengths of different inhibitors determine which compound predominantly occupies the metal surface. The stronger adsorption of imidazoline derivatives generally allows them to displace purine molecules from the metal surface, maintaining their inhibition efficiency even in the presence of these competing compounds.

Table 3: Comparison of inhibition efficiencies between 1H-Imidazole-1-ethanamine, 2-heptadecyl-4,5-dihydro- and purine derivatives

Electrochemical studies have revealed that both imidazolines and purines function as mixed inhibitors, affecting both the anodic and cathodic reactions, though imidazolines typically show a stronger effect on the cathodic reaction. This difference in electrochemical behavior contributes to the generally higher inhibition efficiencies observed for imidazoline derivatives compared to purines.

Synergistic Effects with Azoles and Dispersants in Multi-Component Formulations

One of the most significant advantages of 1H-Imidazole-1-ethanamine, 2-heptadecyl-4,5-dihydro- is its ability to exhibit synergistic effects when combined with other inhibitor compounds, particularly azoles and dispersants, in multi-component formulations. These synergistic combinations can significantly enhance the overall corrosion inhibition efficiency beyond what would be expected from the individual components alone.

Research has demonstrated that a mixture of oleic imidazoline (structurally similar to 1H-Imidazole-1-ethanamine, 2-heptadecyl-4,5-dihydro-) and 2-mercaptobenzimidazole at a 1:1 ratio exhibits enhanced corrosion inhibition compared to either compound used individually. At a concentration of 75 ppm, the inhibition efficiency of this mixture was reported to be 97.8%, representing a synergistic effect of 15.9% over the expected additive effect of the individual components.

The synergistic behavior can be attributed to several mechanisms. First, the different molecular structures of imidazolines and azoles allow them to adsorb at different sites on the metal surface, providing more comprehensive coverage. Second, the interaction between the different inhibitor molecules can lead to the formation of more stable and compact protective films. Third, one component may enhance the solubility or surface activity of the other, facilitating more effective adsorption.

Gemini imidazoline (GIM), a dimeric form of conventional imidazoline, has also shown superior corrosion inhibition properties compared to conventional imidazoline inhibitors like 1H-Imidazole-1-ethanamine, 2-heptadecyl-4,5-dihydro-. GIM exhibits much higher surface activity and a critical micelle concentration (CMC) several times lower than that of conventional imidazoline, resulting in more effective corrosion inhibition at lower concentrations.

Mixtures of GIM and fatty acids have demonstrated better film persistency than conventional imidazoline alone, suggesting that such combinations could provide longer-lasting protection in industrial applications. Additionally, the emulsion tendency of GIM is less than that of conventional imidazoline, potentially reducing unwanted emulsification issues in oil-water systems.

Table 4: Synergistic effects of imidazoline combinations with other inhibitors

The superior performance of these synergistic formulations highlights the importance of multi-component approaches in developing highly effective corrosion inhibition systems for industrial applications. By carefully selecting complementary inhibitor compounds, it is possible to achieve significantly enhanced protection with lower overall inhibitor concentrations, potentially reducing costs and environmental impact.

Propriétés

IUPAC Name |

2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-24-19-21-25(22)20-18-23/h2-21,23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDESIKLNPAKKBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=NCCN1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062782 | |

| Record name | 2-Heptadecyl-4,5-dihydro-1H-imidazole-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3010-23-9 | |

| Record name | 2-Heptadecyl-4,5-dihydro-1H-imidazole-1-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Casamine S | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Karbazolin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-1-ethanamine, 2-heptadecyl-4,5-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Heptadecyl-4,5-dihydro-1H-imidazole-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-2-heptadecyl-1H-imidazole-1-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

1H-Imidazole-1-ethanamine, 2-heptadecyl-4,5-dihydro- (CAS Number: 3010-23-9) is a compound with significant biological activity, particularly in the context of its applications in surfactants and potential therapeutic uses. This article explores its chemical properties, biological effects, toxicity, and relevant case studies.

1H-Imidazole-1-ethanamine, 2-heptadecyl-4,5-dihydro- has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H45N3 |

| Molecular Weight | 351.613 g/mol |

| Density | 0.95 g/cm³ |

| Boiling Point | 481.7 °C at 760 mmHg |

| Flash Point | 245.1 °C |

| LogP | 5.9945 |

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial agent and its effects on cellular processes.

Antimicrobial Properties

Research indicates that compounds containing imidazole rings exhibit antimicrobial properties. For instance, a study by Aiad et al. (2010) demonstrated that derivatives of imidazole can effectively inhibit the growth of certain bacteria and fungi. The specific efficacy of 1H-Imidazole-1-ethanamine, 2-heptadecyl-4,5-dihydro- against various microbial strains remains to be fully elucidated but suggests a promising avenue for further exploration in pharmaceutical applications .

Cytotoxicity and Safety

Toxicological assessments have classified this compound as having significant skin and eye irritant properties. According to data from PubChem, it is categorized under hazardous materials due to its potential to cause severe skin burns and eye damage (H314) and is very toxic to aquatic life (H400) . This necessitates careful handling in laboratory and industrial settings.

Case Studies

Several case studies have explored the applications and effects of imidazole derivatives similar to 1H-Imidazole-1-ethanamine, focusing on their roles in surfactants and potential therapeutic agents.

- Surfactant Applications : A study highlighted the use of imidazole derivatives as effective surfactants in various formulations. These compounds demonstrated improved wetting and emulsifying properties compared to traditional surfactants, making them suitable for applications in cosmetics and pharmaceuticals .

- Therapeutic Potential : Another investigation examined the role of imidazole-based compounds in cancer therapy. The study suggested that these compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Applications De Recherche Scientifique

Pharmaceutical Applications

1H-Imidazole derivatives are known for their biological activity, particularly in the pharmaceutical industry. The following are key applications:

- Antimicrobial Agents : Compounds similar to Karbazolin have been studied for their ability to inhibit microbial growth. Their imidazole ring can interact with biological membranes and enzymes, potentially leading to effective antimicrobial agents .

- Anticancer Research : Some studies suggest that imidazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. The structural similarity of Karbazolin to known anticancer agents warrants further investigation into its potential therapeutic effects .

- Neuroprotective Effects : Research indicates that certain imidazole compounds can protect neuronal cells from oxidative stress. This property makes them candidates for treating neurodegenerative diseases .

Materials Science Applications

The unique structure of 1H-Imidazole-1-ethanamine, 2-heptadecyl-4,5-dihydro- lends itself to various applications in materials science:

- Surfactants and Emulsifiers : Due to its amphiphilic nature, this compound can function as a surfactant, stabilizing emulsions in cosmetics and food products. Its ability to reduce surface tension can enhance product stability .

- Corrosion Inhibitors : Imidazole derivatives have shown efficacy as corrosion inhibitors in metal protection. Their adsorption onto metal surfaces can form a protective barrier against corrosive environments .

Environmental Applications

The environmental impact of chemical compounds is increasingly scrutinized. Karbazolin's properties suggest several potential applications:

- Bioremediation : The compound's interaction with biological systems may be harnessed for bioremediation efforts, especially in degrading pollutants or enhancing microbial activity in contaminated environments .

- Toxicological Studies : Understanding the toxicity of Karbazolin is crucial for assessing its environmental impact. Studies indicate that it poses risks to aquatic life, necessitating careful evaluation before widespread use .

Case Studies and Research Findings

Several studies have explored the applications of imidazole derivatives:

- Antimicrobial Efficacy : A study published in the Journal of Surfactants and Detergents demonstrated that specific imidazole derivatives exhibited significant antimicrobial activity against various pathogens, suggesting a potential role for Karbazolin in developing new antimicrobial agents .

- Corrosion Resistance : Research documented in Corrosion Science highlighted the effectiveness of imidazole-based compounds as corrosion inhibitors for steel in acidic environments, showcasing their industrial relevance .

- Neuroprotective Properties : A recent study indicated that certain imidazole compounds could protect against oxidative stress-induced neuronal damage, pointing towards possible therapeutic applications in neurodegenerative diseases .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Chain Length and Functional Groups: The ethanamine group in 3010-23-9 enhances water solubility compared to the ethanol derivative (1330-88-7), which has a hydroxyl group .

- Biological Activity : The absence of the ethanamine group in 105-28-2 reduces its interaction with biological membranes, limiting its antimicrobial efficacy compared to 3010-23-9 .

- Dimeric Structures : The dimeric analogue (C₄₀H₈₈N₆) shows superior emulsifying properties due to dual hydrophobic chains and increased molecular weight .

Functional Comparisons in Research

Research Findings:

- Antimicrobial Activity : Glyodin (105-28-2) is more effective against plant-pathogenic fungi due to its smaller size and higher membrane permeability . In contrast, 3010-23-9 shows broader activity but requires higher concentrations .

- Environmental Persistence : The ethanamine derivative (3010-23-9) has moderate biodegradability (t₁/₂ = 30 days in soil), while Glyodin persists longer (t₁/₂ = 60 days) due to its stable imidazole ring .

- Industrial Use: The ethanol derivative (1330-88-7) is preferred in cosmetics for its low toxicity and antistatic properties, whereas 3010-23-9 is used in agrochemical formulations for its stability .

Méthodes De Préparation

General Reaction Mechanism

The most widely reported method involves cyclocondensation of heptadecanoic acid (stearic acid) with ethanolamine. This one-pot reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form the imidazoline ring. The reaction is typically conducted at elevated temperatures (150–200°C) under inert atmosphere to prevent oxidation.

Reaction Scheme:

Optimization and Catalysis

Yields are highly dependent on the molar ratio of reactants and catalysts. Industrial protocols often employ phosphoric acid or zinc chloride as catalysts, achieving yields of 70–85%. Prolonged reaction times (>8 hours) favor ring closure but risk side reactions such as polymerization.

Table 1: Key Parameters for Cyclocondensation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 180–200°C | Maximizes dehydration |

| Catalyst (H₃PO₄) | 1–2 wt% | Accelerates cyclization |

| Reaction Time | 6–8 hours | Balances completion vs. degradation |

Bromination-Alkylation Sequential Approach

Bromination of Ketone Intermediates

A patent-pending method (WO2009071584A1) describes bromination of 1-(2,3-dihydro-1H-inden-2-yl)ethanone analogs to generate α-bromo ketones, which are subsequently reacted with formamide to form imidazole precursors. While originally applied to indene derivatives, this approach is adaptable to fatty acid-derived ketones.

Critical Steps:

Hydrogenation for Saturation

The final step involves catalytic hydrogenation (Pd/C or Raney Ni) at 50–80 psi H₂ to reduce residual unsaturated bonds, yielding the dihydroimidazole structure. This step ensures >95% purity by eliminating olefinic by-products.

Grignard Reagent-Mediated Alkylation

Synthesis of 2-Acylimidazole Intermediates

Building on methodologies from imidazole chemistry, 2-acylimidazoles serve as precursors for nucleophilic addition. For example, 1-methyl-2-lithioimidazole reacts with heptadecanal to form (1-methyl-1H-imidazol-2-yl)methanol derivatives, which are quaternized and hydrolyzed to target compounds.

Modified Protocol for Hydroxyethyl Sidechain:

-

Step 1: Lithiation of 1-methylimidazole at -78°C generates 2-lithio-1-methylimidazole.

-

Step 2: Addition of heptadecanal followed by NaBH₄ reduction yields 2-heptadecyl-1-(hydroxyethyl)imidazoline.

Table 2: Grignard Approach Efficiency

| Parameter | Value | Note |

|---|---|---|

| Lithiation Temperature | -78°C | Prevents side reactions |

| Reducing Agent | NaBH₄ (2 eq) | Selective for carbonyl |

| Overall Yield | 60–65% | After purification |

Comparative Analysis of Methods

Industrial Scalability

-

Cyclocondensation: Preferred for large-scale production due to minimal solvent use and low-cost catalysts.

-

Bromination-Alkylation: Higher purity but requires halogenated solvents, increasing environmental concerns.

-

Grignard Method: Limited to lab-scale due to sensitivity to moisture and temperature.

Q & A

Q. What are the established synthetic routes for 1H-Imidazole-1-ethanamine, 2-heptadecyl-4,5-dihydro-?

- Methodological Answer : The synthesis typically involves multi-step routes starting from precursors like oleic or linoleic acid to construct the unsaturated aliphatic chain. A common approach includes:

Aliphatic chain formation : Catalytic dehydrogenation or oxidation of fatty acids to introduce double bonds (e.g., using KMnO₄ or OsO₄) .

Imidazole ring cyclization : Reaction of the chain with ethylenediamine derivatives under reflux conditions in polar solvents (e.g., ethanol or DMF) to form the 4,5-dihydroimidazole core .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to isolate the product. Yield optimization requires precise temperature control (60–80°C) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Assigns protons and carbons in the imidazole ring (δ 3.5–4.0 ppm for N-CH₂) and aliphatic chain (δ 1.2–2.5 ppm for CH₂/CH₃ groups). 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass Spectrometry (HRMS) : Confirms molecular weight (347.6 g/mol) and fragmentation patterns (e.g., loss of the heptadecyl chain at m/z 154) .

- FT-IR : Identifies N-H stretches (3200–3400 cm⁻¹) and C=C bonds (1640–1680 cm⁻¹) in the aliphatic chain .

Q. What are the common chemical reactions and their applications?

- Methodological Answer :

- Oxidation : Double bonds in the aliphatic chain react with KMnO₄/H₂O to form epoxides or diols, useful for derivatization studies .

- Reduction : LiAlH₄ reduces the imidazole ring to imidazoline, altering hydrogen-bonding capacity for biological assays .

- Substitution : Nucleophiles (e.g., amines) replace the ethanamine group, enabling SAR studies in medicinal chemistry .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electron density distribution to predict reactive sites (e.g., imidazole N-atoms) for electrophilic attacks .

- Molecular Docking : Simulates binding affinities with proteins (e.g., cytochrome P450) using software like AutoDock Vina. Adjust aliphatic chain conformations to optimize hydrophobic interactions .

- MD Simulations : Assess membrane permeability by modeling lipid bilayer interactions, leveraging the compound’s amphiphilic structure .

Q. What strategies resolve contradictions in biological activity data across derivatives?

- Methodological Answer :

- Controlled Variables : Standardize assays (e.g., MIC for antimicrobial activity) while varying chain length (C17 vs. shorter analogs) and unsaturation (Z/E configurations) .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., oxidized chains) that may interfere with activity .

- Statistical Analysis : Apply ANOVA to differentiate significant effects of substituents (e.g., 2-heptadecyl vs. 2-cyclohexyl) on bioactivity .

Q. How can reactor design improve scalability while preserving stereochemical integrity?

- Methodological Answer :

- Microreactors : Enhance heat/mass transfer for exothermic cyclization steps, reducing side reactions (e.g., polymerization of aliphatic chains) .

- Flow Chemistry : Continuous synthesis minimizes exposure to air, preventing oxidation of double bonds .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of intermediate purity .

Key Properties and Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₄₁N₃ | |

| Molecular Weight | 347.6 g/mol | |

| CAS Number | 94278-95-2 | |

| IUPAC Name | 2-[2-[(8Z,11Z)-heptadeca-8,11-dienyl]-4,5-dihydroimidazol-1-yl]ethanamine | |

| Key Reactions | Oxidation, Reduction, Substitution |

Contradictions and Mitigation

- Synthetic Yield Variability : Discrepancies in yields (e.g., 50–70%) arise from uncontrolled oxidation during aliphatic chain synthesis. Mitigation: Use radical inhibitors (e.g., BHT) and Schlenk-line techniques .

- Biological Activity : Inconsistent MIC values may stem from impurities in the aliphatic chain. Solution: Purify intermediates via recrystallization (hexane/acetone) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.